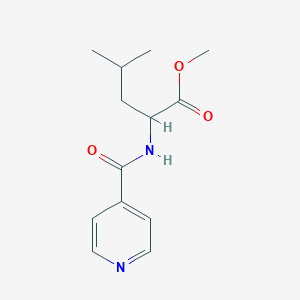

methyl N-(pyridin-4-ylcarbonyl)leucinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O3 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

methyl 4-methyl-2-(pyridine-4-carbonylamino)pentanoate |

InChI |

InChI=1S/C13H18N2O3/c1-9(2)8-11(13(17)18-3)15-12(16)10-4-6-14-7-5-10/h4-7,9,11H,8H2,1-3H3,(H,15,16) |

InChI Key |

UABUQONXUQEWJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C1=CC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl N Pyridin 4 Ylcarbonyl Leucinate and Analogues

Classical Synthesis Approaches

The cornerstone of synthesizing methyl N-(pyridin-4-ylcarbonyl)leucinate is the coupling of the carboxylic acid group of pyridine-4-carboxylic acid with the amino group of leucine (B10760876) methyl ester. This transformation can be accomplished through various reliable methods common in peptide and medicinal chemistry.

Amide Coupling Strategies: Pyridine-4-carboxylic Acid and Leucine Methyl Ester

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires the "activation" of the carboxylic acid. This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine.

Carbodiimide-Mediated Couplings (e.g., DCC, EDC)

Carbodiimides are among the most common reagents for promoting amide bond formation. N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are two prominent examples. The reaction mechanism involves the addition of the carboxylic acid to the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine (leucine methyl ester) to yield the desired amide and a urea (B33335) byproduct. youtube.com

DCC is a cost-effective and efficient reagent, but its byproduct, N,N'-dicyclohexylurea (DCU), is poorly soluble in many common organic solvents, which can complicate product purification. nih.gov In contrast, EDC, often used as its hydrochloride salt (EDC·HCl), offers a significant advantage: its corresponding urea byproduct is water-soluble, allowing for easy removal through aqueous workup. nih.gov

| Reagent | Typical Solvent | Byproduct | Byproduct Solubility | Key Advantage |

| DCC | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Dicyclohexylurea (DCU) | Insoluble | Cost-effective |

| EDC·HCl | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Water | Water-soluble urea | Soluble in water | Easy purification |

Active Ester Methods (e.g., HOBt, HOAt)

To improve reaction efficiency and, crucially, to suppress potential racemization at the chiral center of the amino acid, carbodiimide couplings are frequently performed in the presence of additives. luxembourg-bio.com 1-Hydroxybenzotriazole (B26582) (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are the most widely used.

These additives react with the O-acylisourea intermediate to form an active ester (OBt or OAt ester). These active esters are more stable than the O-acylisourea but still highly reactive towards amines. This two-step, in-situ process minimizes side reactions and provides higher yields and purities of the final product. luxembourg-bio.com HOAt is often considered more effective than HOBt, as the nitrogen atom in the pyridine (B92270) ring of HOAt can provide anchimeric assistance during the coupling reaction, leading to faster and more efficient couplings with less epimerization. luxembourg-bio.comsigmaaldrich.com

A general procedure using EDC and HOBt would involve dissolving pyridine-4-carboxylic acid in a suitable solvent like DMF or DCM, adding HOBt and EDC, and then introducing leucine methyl ester to the reaction mixture. researchgate.net

| Additive | Key Advantage | Mechanism Feature |

| HOBt | Suppresses racemization, improves yield | Forms a reactive OBt ester intermediate |

| HOAt | Faster and more efficient coupling than HOBt, less epimerization | Forms a highly reactive OAt ester; pyridine nitrogen offers anchimeric assistance |

Acid Chloride/Anhydride (B1165640) Routes

A more traditional and highly reactive approach involves converting the carboxylic acid to an acid chloride or an acid anhydride. Pyridine-4-carboxylic acid can be converted to its acid chloride hydrochloride salt (isonicotinoyl chloride hydrochloride) by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com This highly electrophilic acid chloride can then react directly with leucine methyl ester, typically in the presence of a non-nucleophilic base (like triethylamine (B128534) or diisopropylethylamine) to neutralize the HCl generated during the reaction. google.com While effective, this method can be hampered by the low solubility of isonicotinoyl chloride hydrochloride in some inert solvents. mdpi.com

Symmetrical or mixed anhydrides of pyridine-4-carboxylic acid can also serve as acylating agents. Anhydrides are generally less reactive than acid chlorides but more reactive than the parent carboxylic acid. khanacademy.org The reaction of an amine with an anhydride yields the desired amide and a carboxylate salt as a byproduct. youtube.com For instance, reacting L-leucine with acetic anhydride is a known method for producing N-acetyl-L-leucine. google.com A similar strategy could be envisioned for pyridine-4-carboxylic anhydride.

Protecting Group Strategies for Amino Acid Functionality

In the synthesis of this compound, the starting material L-leucine methyl ester already possesses a "protected" carboxylic acid in the form of a methyl ester. This prevents the carboxylic acid end of leucine from reacting with other molecules (e.g., another molecule of leucine). The amino group is left unprotected (often as a hydrochloride salt) to make it available for the crucial amide bond formation with the activated pyridine-4-carboxylic acid. sigmaaldrich.com

In more complex syntheses, such as multi-step peptide synthesis, the amino group would also require a temporary protecting group, such as a tert-Butoxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) group. These would be removed just prior to the amide coupling step. For this specific target molecule, however, starting with the pre-formed methyl ester is the most direct route, obviating the need for a separate amino-group protection/deprotection sequence.

Esterification Methods for the Leucine Carboxylic Acid

The required starting material, leucine methyl ester, is typically prepared by the esterification of L-leucine. This can be accomplished through several standard methods. A common and effective method is the reaction of L-leucine with methanol (B129727) in the presence of an acid catalyst. nih.gov Thionyl chloride (SOCl₂) is often used for this purpose; it reacts with methanol to generate HCl in situ, which catalyzes the esterification. google.com An alternative, convenient method involves using trimethylchlorosilane (TMSCl) in methanol at room temperature, which provides good to excellent yields of the corresponding amino acid methyl ester hydrochloride. nih.gov

| Method | Reagents | Key Features |

| Fischer Esterification | L-Leucine, Methanol, HCl (gas) or H₂SO₄ (conc.) | Classical method, requires strong acid catalyst. |

| Thionyl Chloride Method | L-Leucine, Methanol, Thionyl Chloride | Generates HCl in situ, generally high yielding. google.com |

| TMSCl Method | L-Leucine, Methanol, Trimethylchlorosilane | Mild conditions (room temperature), convenient. nih.gov |

Advanced Synthetic Techniques

The formation of the amide bond in this compound is the cornerstone of its synthesis. Contemporary organic synthesis offers several advanced techniques to achieve this transformation efficiently, with enhanced kinetics, improved sustainability, and high yields.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. For the synthesis of N-acyl amino acid esters, microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. scirp.orgmdpi.com The high polarity and ionic character of amino acids and their derivatives make them excellent candidates for microwave heating. scirp.org

In a typical procedure analogous to the synthesis of this compound, a carboxylic acid (e.g., isonicotinic acid) would be reacted with an amino acid ester (methyl leucinate) in the presence of a coupling agent. nih.gov Research on similar structures has shown that using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent in dry dichloromethane under microwave irradiation can yield the desired amide in minutes. nih.gov One study demonstrated the successful synthesis of various benzoic acid amides of amino acid esters at 135 °C under 5 bar of pressure, with a reaction time of just 10 minutes. nih.gov Another protocol highlights a catalyst-free, solvent-free microwave-assisted method where the carboxylic acid and amine are heated directly, with temperatures reaching 160-165 °C to achieve near-quantitative yields in two hours. nih.gov The significant rate enhancement is attributed to the rapid, uniform heating of the reaction mixture, a hallmark of microwave chemistry. scirp.orgmdpi.com

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Microwave-Assisted | DCM, 135°C, 5 bar, DCC | 10 minutes | Good | nih.gov |

| Microwave-Assisted | Solvent-Free, 160-165°C, Catalyst-Free | 2 hours | Near-Quantitative | nih.gov |

| Conventional Heating | Various Solvents | Several hours to days | Variable | orientjchem.org |

| Microwave-Assisted Intramolecular Cyclocondensation | Ethanol (B145695), 70°C, NaOEt | 30 minutes | up to 86% | mdpi.com |

| Conventional Heating Intramolecular Cyclocondensation | Ethanol, Reflux | 24 hours | up to 24% | mdpi.com |

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In amide bond formation, this often involves replacing hazardous reagents and solvents, minimizing waste, and utilizing catalytic methods. ucl.ac.ukdntb.gov.ua Traditional methods often employ stoichiometric activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU), which generate significant amounts of by-product waste. ucl.ac.uk

Sustainable alternatives are gaining prominence:

Enzymatic Synthesis : Biocatalysts offer a highly selective and environmentally benign route to N-acyl amino acids. Candida antarctica lipase (B570770) B (CALB) has been successfully used to prepare amides with excellent yields in green solvents like cyclopentyl methyl ether, eliminating the need for intensive purification. nih.gov Similarly, aminoacylases from Streptomyces ambofaciens can selectively catalyze the N-acylation of various amino acids, including leucine, in aqueous media. nih.gov

Catalyst-Free Synthesis in Water : An exceptionally green method involves the N-acylation of amines and their derivatives with reagents like acetic anhydride directly in water, without any catalyst. orientjchem.org This approach offers high yields, short reaction times, and a simple workup. orientjchem.org

Thioester-Mediated Synthesis : A novel one-pot process avoids traditional coupling reagents by forming a thioester intermediate from a carboxylic acid. rsc.orgnih.gov This intermediate then reacts with the amine under neat conditions or in green solvents like ethyl acetate (B1210297) or aqueous micellar solutions to form the amide bond. rsc.orgnih.gov

Catalytic Methods in Amide Bond Formation

The development of catalytic methods for direct amidation of carboxylic acids with amines is a significant goal in green chemistry, as it improves atom economy by only eliminating water. ucl.ac.uk While the uptake of these methods has been slow, several effective catalytic systems have been reported. ucl.ac.ukdntb.gov.ua

Metal-Based Catalysts : Various metal catalysts have been shown to facilitate direct amide bond formation. Zirconium(IV) chloride, titanium(IV) isopropoxide, and hafnium-based catalysts are effective for the direct coupling of non-activated carboxylic acids and amines. dntb.gov.ua Boric acid has also been employed as a simple and inexpensive catalyst for this transformation. dntb.gov.ua

Enzymatic Catalysts : As mentioned previously, enzymes like lipases and aminoacylases are highly efficient catalysts for N-acylation. nih.govnih.gov The enzymatic synthesis of N-arachidonoyl glycine (B1666218), a related N-acyl amino acid, can be catalyzed by cytochrome c. nih.gov

Organocatalysts : Chiral isothioureas have been used as organic catalysts in the N-acylation of N-aminoindoles, demonstrating the potential of organocatalysis in forming specific amide bonds. acs.org

| Catalyst Type | Specific Example(s) | Key Advantages | Reference |

|---|---|---|---|

| Metal-Based | ZrCl₄, Ti(OⁱPr)₄, Hf(IV), Boric Acid | Enables direct amidation, avoids stoichiometric activators. | dntb.gov.ua |

| Enzymatic | Candida antarctica Lipase B (CALB), Aminoacylases | High selectivity, mild conditions, green solvents (water, CPME). | nih.govnih.gov |

| Organocatalyst | Chiral Isothiourea | Metal-free, enantioselective potential. | acs.org |

| Alkoxide | Sodium Methoxide, Potassium Methoxide | Effective for reaction of esters with amino acid salts. | google.com |

Synthesis of Structurally Related N-Acyl Amino Acid Derivatives for Structure-Activity Relationship Studies

To investigate the structure-activity relationships (SAR) of this compound, chemists synthesize a variety of analogues by systematically modifying different parts of the molecule. This includes altering the pyridine ring and changing the amino acid side chain.

Variations in the Pyridine Moiety (e.g., pyridin-2-yl, pyridin-3-yl, substituted pyridines)

The position of the nitrogen atom in the pyridine ring and the presence of substituents can significantly influence the biological activity of the molecule. The synthesis of analogues with varied pyridine moieties is therefore a common strategy in medicinal chemistry.

Regioisomers : The synthesis of pyridin-2-yl and pyridin-3-yl analogues would involve starting with picolinic acid or nicotinic acid, respectively, instead of isonicotinic acid. Research on nitric oxide synthase inhibitors has shown that changing the substitution pattern on the pyridine ring can dramatically alter inhibitory activity. nih.gov For instance, a study on related compounds found that 2-aminopyridine-containing L-amino acids had potent activity, whereas regioisomers with the amino group at other positions had much lower activity. nih.gov

Substituted Pyridines : Introducing substituents onto the pyridine ring allows for fine-tuning of electronic and steric properties. General methods for synthesizing substituted pyridines, which can then be converted to the corresponding carboxylic acids and coupled with methyl leucinate, are well-established. organic-chemistry.orgorganic-chemistry.org One direct approach involves the activation of N-vinyl or N-aryl amides with trifluoromethanesulfonic anhydride, followed by annulation with a π-nucleophile to construct the substituted pyridine ring in a single step. organic-chemistry.org

Modifications to the Leucine Side Chain (e.g., other α-amino acids, alkyl modifications)

Replacing the leucine residue with other natural or unnatural α-amino acids is a fundamental approach in SAR studies of N-acyl amino acid derivatives. nih.gov This modification probes the importance of the size, shape, and polarity of the amino acid side chain for biological interactions.

The synthetic methods described above are generally applicable to a wide range of amino acid esters. Studies have successfully synthesized N-acyl derivatives of various amino acids, including alanine, phenylalanine, tryptophan, valine, and glycine. nih.govnih.govnih.gov For example, enzymatic acylation has been shown to be effective for 14 of the 20 proteinogenic amino acids, with leucine being a preferred substrate. nih.gov This indicates a broad scope for modifying this part of the molecule. The choice of amino acid can have significant consequences; for instance, N-acetylation of leucine was found to switch its cellular transport mechanism from an L-amino acid transporter to organic anion transporters, a change driven by altered physicochemical properties. biorxiv.orgintrabio.com

| Amino Acid Used | Resulting Side Chain (R) | Context of Study | Reference |

|---|---|---|---|

| Alanine | -CH₃ | Inhibitors of HCV-E2 Interaction | nih.gov |

| Phenylalanine | -CH₂-Ph | Inhibitors of HCV-E2 Interaction | nih.gov |

| Tryptophan | -CH₂-(3-indolyl) | Inhibitors of HCV-E2 Interaction | nih.gov |

| Glycine | -H | FAAH Inhibitors / Endocannabinoidome | nih.gov |

| Valine | -CH(CH₃)₂ | FAAH Inhibitors | nih.gov |

| Isoleucine | -CH(CH₃)CH₂CH₃ | FAAH Inhibitors | nih.gov |

Alterations to the Ester Group (e.g., ethyl, benzyl (B1604629), isopropyl esters)

The synthesis of ester analogues of N-(pyridin-4-ylcarbonyl)leucinate is achieved by coupling pyridine-4-carboxylic acid (isonicotinic acid) with the corresponding amino acid ester. The choice of the ester of L-leucine (ethyl, benzyl, or isopropyl) directly determines the final product. The general reaction involves the activation of the carboxylic acid group of isonicotinic acid, followed by nucleophilic attack by the amino group of the L-leucine ester.

A common method for this transformation is the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). peptide.combachem.com An additive such as 1-hydroxybenzotriazole (HOBt) is often included to suppress racemization and improve coupling efficiency. peptide.com

The general synthetic scheme is as follows:

Scheme 1: Synthesis of N-(pyridin-4-ylcarbonyl)leucinate esters

The reaction conditions can be tailored to optimize the yield and purity of the desired ester analogue. Below is a representative table of reaction parameters for the synthesis of various ester analogues.

Table 1: Representative Synthetic Parameters for Ester Analogues of N-(pyridin-4-ylcarbonyl)leucinate Note: The following data is illustrative and based on general peptide coupling procedures.

| Ester Group | Leucine Ester Starting Material | Coupling Agent | Solvent | Reaction Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Ethyl | L-Leucine ethyl ester hydrochloride | DCC/HOBt | DCM | 0 to 25 | 85-95 |

| Benzyl | L-Leucine benzyl ester tosylate | PyBOP® | DMF | 0 to 25 | 80-90 |

| Isopropyl | L-Leucine isopropyl ester hydrochloride | HBTU/DIPEA | DMF | 0 to 25 | 82-92 |

Synthesis of Amide or Hydrazide Analogues of this compound

The synthesis of amide and hydrazide analogues involves the modification of the carboxyl terminus of the N-(pyridin-4-ylcarbonyl)leucinate backbone.

Amide Analogues:

To synthesize the amide analogue, N-(pyridin-4-ylcarbonyl)leucinamide, a similar peptide coupling strategy is employed. In this case, L-leucinamide is used as the nucleophile instead of an L-leucine ester. The reaction is typically carried out by coupling isonicotinic acid with L-leucinamide hydrochloride in the presence of a coupling agent and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt.

Scheme 2: Synthesis of N-(pyridin-4-ylcarbonyl)leucinamide

Hydrazide Analogues:

The synthesis of N-(pyridin-4-ylcarbonyl)leucine hydrazide typically proceeds via the hydrazinolysis of a corresponding ester, such as this compound. The ester is treated with hydrazine (B178648) hydrate, often in an alcoholic solvent like ethanol or methanol. The reaction is usually conducted at room temperature or with gentle heating. ekb.eg

Scheme 3: Synthesis of N-(pyridin-4-ylcarbonyl)leucine hydrazide

Table 2: Synthetic Approaches for Amide and Hydrazide Analogues Note: The following data is illustrative and based on established synthetic methodologies.

| Analogue | Key Reagents | Solvent | Typical Reaction Conditions | Typical Yield (%) |

|---|---|---|---|---|

| Amide | Isonicotinic acid, L-Leucinamide HCl, HATU, DIPEA | DMF | 0 °C to RT, 12-24 h | 75-85 |

| Hydrazide | This compound, Hydrazine hydrate | Ethanol | Reflux, 4-8 h | 80-90 |

Purification and Isolation Techniques

The purification of this compound and its analogues is crucial to obtain compounds of high purity for subsequent analysis and research. The choice of purification method depends on the physicochemical properties of the compound, such as polarity, solubility, and the nature of the impurities.

Chromatographic Methods (e.g., column chromatography, HPLC)

Chromatographic techniques are widely used for the purification of these compounds due to their high resolution and versatility.

Column Chromatography:

Flash column chromatography over silica (B1680970) gel is a standard method for the initial purification of the crude product after synthesis. youtube.com The choice of eluent system is critical and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution is often employed, starting with a lower polarity to elute non-polar impurities and gradually increasing the polarity to elute the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC):

For achieving high purity (>95%), reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. nih.govpeptide.com This technique separates compounds based on their hydrophobicity.

Table 3: Typical HPLC Purification Parameters Note: The following data is illustrative and based on general peptide and small molecule purification protocols.

| Parameter | Typical Condition |

|---|---|

| Column | C18 stationary phase (e.g., 10 µm, 250 x 20 mm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | Linear gradient, e.g., 10-90% B over 30 minutes |

| Flow Rate | 10-20 mL/min for semi-preparative scale |

| Detection | UV at 254 nm and/or 280 nm |

The fractions containing the pure product are collected, combined, and the solvent is removed, often by lyophilization, to yield the final purified compound. peptide.com

Recrystallization Techniques

Recrystallization is a powerful and economical technique for purifying solid compounds, particularly when the product is crystalline and the impurities have different solubility profiles. The selection of an appropriate solvent or solvent system is paramount for successful recrystallization. google.com

The crude solid is dissolved in a minimum amount of a suitable hot solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound, while the impurities remain dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Table 4: Suitable Solvents for Recrystallization of N-Acyl Amino Acid Derivatives Note: The following data is illustrative and based on the purification of similar compounds.

| Compound Type | Potential Recrystallization Solvents |

|---|---|

| Ester Analogues | Ethyl acetate/Hexane, Dichloromethane/Petroleum ether, Ethanol/Water |

| Amide/Hydrazide Analogues | Methanol, Ethanol, Isopropanol, Aqueous ethanol |

Spectroscopic and Analytical Data for this compound Not Found in Publicly Available Resources

A comprehensive search of scientific literature and chemical databases has been conducted to gather spectroscopic and analytical data for the chemical compound this compound. The objective was to provide a detailed article covering its vibrational and nuclear magnetic resonance spectroscopic characteristics.

Despite extensive searches for the synthesis, and spectroscopic analysis of this compound, no specific experimental or theoretical data for its Infrared (IR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), or two-dimensional NMR spectra could be located in the public domain.

Therefore, the requested article, which was to be strictly focused on the spectroscopic and analytical characterization of this compound, cannot be generated at this time due to the absence of the necessary scientific data. Providing an analysis based on related but different compounds would not adhere to the specific requirements of the request.

Spectroscopic and Analytical Characterization of Methyl N Pyridin 4 Ylcarbonyl Leucinate

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For methyl N-(pyridin-4-ylcarbonyl)leucinate, HRMS would be used to confirm its molecular formula, C₁₄H₁₈N₂O₃. The theoretically calculated exact mass would be compared to the experimentally measured value.

Hypothetical HRMS Data Table:

| Parameter | Value |

| Molecular Formula | C₁₄H₁₈N₂O₃ |

| Calculated Exact Mass | 262.1317 |

| Measured Exact Mass | Data not available |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct Ion | [M+H]⁺ |

Fragmentation Pattern Analysis for Structural Confirmation

In tandem with HRMS, the fragmentation pattern of the molecule under techniques like tandem mass spectrometry (MS/MS) would provide definitive structural confirmation. By analyzing the fragmentation of the parent ion, characteristic daughter ions corresponding to specific structural motifs of this compound would be identified. Key expected fragments would include the pyridin-4-ylcarbonyl cation and fragments arising from the cleavage of the amide bond and the leucine (B10760876) methyl ester moiety.

Hypothetical Fragmentation Data Table:

| Fragment Ion (m/z) | Proposed Structure |

| Data not available | Pyridin-4-ylcarbonyl cation |

| Data not available | Leucine methyl ester fragment |

| Data not available | Loss of methoxycarbonyl group |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

For a chiral molecule like this compound (assuming the use of L- or D-leucine), single-crystal X-ray diffraction would unambiguously determine its absolute stereochemistry. It would also reveal the preferred conformation of the molecule in the solid state, including the torsion angles of the rotatable bonds.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a = ?, b = ?, c = ?; α = ?, β = ?, γ = ? |

| Z (molecules per unit cell) | Data not available |

| Resolution (Å) | Data not available |

| R-factor | Data not available |

Analysis of Intermolecular Interactions (e.g., hydrogen bonding networks)

The crystal structure would also illuminate the network of intermolecular interactions that stabilize the crystal lattice. For this compound, this would likely involve hydrogen bonds between the amide N-H group and the pyridyl nitrogen or carbonyl oxygen of adjacent molecules. Other non-covalent interactions, such as π-π stacking of the pyridine (B92270) rings, could also be present.

Hypothetical Intermolecular Interaction Data Table:

| Donor-H···Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |

| N-H···N(pyridyl) | Data not available | Data not available | Data not available |

| N-H···O(carbonyl) | Data not available | Data not available | Data not available |

While the outlined analytical techniques are standard for the characterization of a novel chemical compound, the specific experimental data for this compound is not available in the public domain based on the conducted searches. Therefore, a detailed, data-driven article on its spectroscopic and analytical characterization cannot be provided at this time.

Computational and Theoretical Studies on Methyl N Pyridin 4 Ylcarbonyl Leucinate

Quantum Chemical Calculations: A Field Ripe for Exploration

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and reactivity of molecules. However, for methyl N-(pyridin-4-ylcarbonyl)leucinate, specific data from these analyses are not available in the current body of scientific literature.

Molecular Orbital Theory (e.g., HOMO-LUMO analysis)

There are no published studies detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. Such an analysis would be crucial in understanding its potential as an electron donor or acceptor in chemical reactions. The energy gap between these orbitals is a key indicator of molecular stability and reactivity. nih.gov For related compounds, a small HOMO-LUMO energy gap has been shown to indicate higher chemical reactivity. nih.gov

Electrostatic Potential Surface Analysis

An electrostatic potential surface map for this compound has not been generated or described in published research. This type of analysis is instrumental in identifying the electron-rich and electron-deficient regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net

Conformational Analysis and Energy Landscapes

Detailed conformational analysis and the corresponding energy landscapes for this compound are not available. This type of study is vital for understanding the molecule's flexibility and the relative stability of its different spatial arrangements, which can significantly influence its biological activity. nih.gov

Molecular Docking Simulations: Awaiting Investigation

Molecular docking is a powerful computational technique used to predict how a small molecule, such as this compound, might bind to a macromolecular target, like an enzyme or receptor. mdpi.com

Prediction of Binding Modes with Target Macromolecules

There are no publicly available molecular docking studies that predict the binding modes of this compound with any specific biological targets. Such simulations are essential for hypothesis-driven drug discovery and for understanding the potential mechanisms of action. nih.govnih.gov

In Vitro Biological Evaluation of Methyl N Pyridin 4 Ylcarbonyl Leucinate

Enzyme Inhibition Studies

Angiotensin-Converting Enzyme (ACE) Inhibition Assays

Angiotensin-converting enzyme (ACE) is a key zinc-dependent dipeptidyl carboxypeptidase in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the vasoconstrictor angiotensin II and inactivating the vasodilator bradykinin. nih.govfrontiersin.org Its inhibition is a major therapeutic strategy for hypertension and cardiovascular diseases. nih.govfrontiersin.org

Table 1: Examples of ACE Inhibitory Activity for Related Compound Classes

| Compound/Peptide | Type | IC50 (µmol/L) | Inhibition Manner |

| Peptide I (from black tea) | Allosteric Inhibitor | 210.03 ± 18.29 | Uncompetitive |

| Peptide II (from black tea) | Allosteric Inhibitor | 178.91 ± 5.18 | Uncompetitive |

| Peptide III (from black tea) | Allosteric Inhibitor | 196.31 ± 2.87 | Non-competitive |

| Peptide IV (from black tea) | Allosteric Inhibitor | 121.11 ± 3.38 | Uncompetitive |

| Zofenopril | N-acyl-L-proline derivative | Not Specified | Not Specified |

Note: Data for tea peptides from nih.gov. Information on Zofenopril from frontiersin.org.

Cathepsin Enzyme Family Inhibition (e.g., Cathepsin V, Cathepsin L)

Cathepsins are a family of proteases, including cysteine proteases like cathepsin V and cathepsin L, which are involved in various physiological and pathological processes. nih.gov Cathepsin V, for example, is considered a target for antitumor therapy due to its role in cancer progression. nih.gov

Specific inhibitory data for methyl N-(pyridin-4-ylcarbonyl)leucinate against cathepsins V and L was not found in the provided search results. However, the literature describes various inhibitors for this enzyme family. For instance, a ureido methylpiperidine carboxylate derivative was identified as a reversible, selective, and potent inhibitor of cathepsin V. nih.gov General cysteine peptidase inhibitors like E-64 and peptidyl vinyl sulfones are also known to strongly inhibit cathepsin V. nih.gov Furthermore, 6-phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogues have been identified as potent and selective inhibitors of cathepsin S. nih.gov The study of cathepsin inhibitors often involves assessing their ability to block the enzymatic cleavage of a fluorogenic substrate. core.ac.uk

Other Protease Inhibition Assays (e.g., based on related N-acyl amino acids)

The broader class of N-acyl amino acids and related structures have been evaluated against various other proteases. mdpi.com Protease inhibition assays are crucial for identifying compounds that can modulate the activity of these enzymes, which are involved in numerous biological processes. nih.govreactionbiology.comgbiosciences.com These assays often employ fluorogenic substrates that release a fluorescent signal upon cleavage, allowing for the quantification of protease activity. nih.govreactionbiology.com

N-acyl pyrazoles have been shown to be effective and tunable inhibitors of serine hydrolases. nih.gov Additionally, peptide N-alkyl glycine (B1666218) NHS-carbamates have been developed as activity-based probes for a range of serine proteases, including trypsin, chymotrypsin, and neutrophil elastase. nih.gov The inhibitory mechanism can vary, with some compounds acting as reversible inhibitors, while others, such as peptidyl Michael acceptors, are irreversible inactivators of cysteine proteases. ku.edu

Phosphodiesterase Inhibition Assays (e.g., PDE10A)

Phosphodiesterase 10A (PDE10A) is an enzyme that hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) and is highly expressed in the brain. nih.gov Its dysregulation is implicated in several neuropsychiatric disorders. nih.gov

While direct inhibition data for this compound against PDE10A is not available, numerous potent inhibitors of this enzyme have been developed and studied. For example, MP-10, a 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline, is a highly potent PDE10A inhibitor with an IC50 value of 0.37 nM. nih.gov Other potent inhibitors include imidazo[1,5-a]quinoxaline (B8520501) derivatives, with some showing IC50 values in the subnanomolar range, such as compound 17 (IC50 = 0.048 nM) and compound 32 (IC50 = 0.037 nM). nih.gov The evaluation of PDE10A inhibitors typically involves in vitro assays to determine their IC50 values and selectivity against other phosphodiesterase subtypes. nih.govnih.gov

Table 2: Examples of Potent PDE10A Inhibitors

| Compound | Chemical Class | IC50 (nM) |

| MP-10 | Quinoline derivative | 0.37 |

| Compound 16 | Imidazo[1,5-a]quinoxaline | 0.12 |

| Compound 17 | Imidazo[1,5-a]quinoxaline | 0.048 |

| Compound 32 | Imidazo[1,5-a]quinoxaline | 0.037 |

Note: Data for MP-10 from nih.gov. Data for compounds 16, 17, and 32 from nih.gov.

Studies on Enzymes Involved in Bacterial Siderophore Biosynthesis (e.g., BasE)

Inhibition of siderophore biosynthesis is a promising strategy for developing new antibacterial agents, as many pathogenic bacteria rely on these iron-chelating molecules for survival in iron-limited environments like a mammalian host. nih.govresearchgate.net One key enzyme in this pathway in Acinetobacter baumannii is BasE. nih.govresearchgate.net

Although specific data on this compound is absent, a high-throughput screening identified 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid as an inhibitor of BasE. nih.govresearchgate.net An analogue of this hit compound demonstrated a dissociation constant (KD) of 2 nM against BasE. researchgate.net Another enzyme in a siderophore biosynthetic pathway, PvdQ in Pseudomonas aeruginosa, has been targeted by a biaryl nitrile inhibitor, ML318, which showed an IC50 of 20 nM in vitro. nih.gov

Antimicrobial Activity Assays

The antimicrobial potential of compounds containing a pyridine (B92270) moiety has been a subject of investigation. nih.gov While specific antimicrobial data for this compound is not detailed in the search results, related pyridine derivatives have shown activity against various microorganisms. nih.govmdpi.com

For instance, certain N-alkylated pyridine-based organic salts have demonstrated antibacterial and antibiofilm activities against S. aureus and E. coli. nih.gov Some nicotinic acid benzylidene hydrazide derivatives have shown antimicrobial activity comparable to standard drugs against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov The minimum inhibitory concentration (MIC) is a common metric used to quantify antimicrobial activity. For example, several methylpyridinium salts of pyridoxine (B80251) functionalized 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles exhibited MICs in the range of 0.5–4 µg/mL against Gram-positive strains. researchgate.net In another study, a 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative showed moderate activity against Staphylococcus aureus and Bacillus subtilis with an MIC of 125 µg/mL. mdpi.com

Table 3: Examples of Antimicrobial Activity for Pyridine-Containing Compounds

| Compound Class | Organism | MIC (µg/mL) |

| Methylpyridinium salts of pyridoxine functionalized 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles | Gram-positive strains | 0.5–4 |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative | Staphylococcus aureus | 125 |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative | Bacillus subtilis | 125 |

Note: Data for methylpyridinium salts from researchgate.net. Data for the sulfonic acid derivative from mdpi.com.

Antibacterial Activity Against Gram-Positive Strains (e.g., Staphylococcus aureus)

The antibacterial potential against Gram-positive bacteria, such as Staphylococcus aureus, would be a critical starting point. Standard methods like broth microdilution or agar (B569324) disk diffusion assays would be utilized to determine the minimum inhibitory concentration (MIC). For context, a study on novel 2-alkyl-4-pyrrolidinylthio-β-methylcarbapenems demonstrated a well-balanced spectrum of antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids have shown potent activity against S. aureus. nih.gov Should this compound exhibit significant activity, further investigations into its mechanism of action, such as its effect on bacterial cell wall synthesis or protein production, would be warranted.

Table 1: Hypothetical Antibacterial Activity Data for this compound against Gram-Positive Strains

| Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 29213 | Data not available | Data not available |

This table is for illustrative purposes only, as no specific data for the compound exists.

Antibacterial Activity Against Gram-Negative Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

The evaluation would extend to Gram-negative bacteria, which are often more challenging to treat due to their outer membrane. Strains like Escherichia coli and Pseudomonas aeruginosa would be included in the testing panel. Research on dendrimeric peptides has shown bactericidal activity against E. coli and P. aeruginosa. nih.gov Furthermore, some carbapenem (B1253116) derivatives have exhibited a balanced spectrum of activity that includes P. aeruginosa. nih.gov The ability of this compound to overcome the resistance mechanisms of Gram-negative bacteria would be a key area of investigation.

Table 2: Hypothetical Antibacterial Activity Data for this compound against Gram-Negative Strains

| Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli ATCC 25922 | Data not available | Data not available |

This table is for illustrative purposes only, as no specific data for the compound exists.

Antifungal Activity Against Fungal Pathogens (e.g., Candida albicans, Aspergillus niger)

The potential antifungal properties of the compound would be assessed against common fungal pathogens like Candida albicans and Aspergillus niger. Studies on other pyridine-containing compounds, such as N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide derivatives, have shown promising anti-Candida activity. nih.gov Similarly, certain pyridinone and triazine heterocycles have demonstrated fungicidal effects against C. albicans. nih.gov The MIC and minimum fungicidal concentration (MFC) would be determined to quantify the compound's antifungal efficacy.

Table 3: Hypothetical Antifungal Activity Data for this compound

| Fungal Pathogen | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| Candida albicans ATCC 90028 | Data not available | Data not available |

This table is for illustrative purposes only, as no specific data for the compound exists.

Antitubercular Activity Studies

Given the global health threat of tuberculosis, screening for activity against Mycobacterium tuberculosis would be a valuable component of the evaluation. For instance, 3H-1,3,4-oxadiazol-2-one derivatives containing a pyridin-4-yl moiety have shown interesting antimycobacterial activity. nih.gov An initial screen would likely involve determining the MIC against a virulent strain like H37Rv. Positive results would lead to more extensive studies, including assessments against multidrug-resistant strains.

Table 4: Hypothetical Antitubercular Activity Data for this compound

| Strain | MIC (µg/mL) |

|---|

This table is for illustrative purposes only, as no specific data for the compound exists.

Receptor Binding and Modulation Studies (excluding clinical)

Should the compound show limited direct antimicrobial activity, or to explore its potential for other therapeutic applications, receptor binding and modulation studies would be undertaken.

Investigation of Ligand-Receptor Interactions (e.g., G-protein coupled receptors, ion channels)

The interaction of this compound with a panel of common receptor targets, such as G-protein coupled receptors (GPCRs) and ion channels, would be investigated. Radioligand binding assays are a standard technique for this purpose. For example, studies on pyrrolo[2,1-b] nih.govbenzazepine derivatives have examined their binding affinities for various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. nih.gov These studies help to identify potential molecular targets and predict the pharmacological profile of the compound.

Agonist or Antagonist Activity Assessment in Cellular Assays (e.g., calcium flux, reporter gene assays)

Following the identification of receptor binding, functional cellular assays would be employed to determine whether the compound acts as an agonist or an antagonist at the identified receptor. Techniques such as calcium flux assays, which measure changes in intracellular calcium levels upon receptor activation, or reporter gene assays, which measure the transcriptional activity downstream of receptor signaling, would be utilized. These assays provide crucial information on the functional consequences of the ligand-receptor interaction.

Cellular Assays for Specific Biological Pathways (excluding human clinical)

Comprehensive searches of available scientific literature did not yield specific data on the in vitro biological evaluation of this compound. The following sections outline the standard methodologies that would be employed to investigate the cellular effects of this compound.

Cell Proliferation Assays (e.g., in specific non-human cell lines to study mechanism)

To determine the effect of this compound on cell growth, a cell proliferation assay would be conducted. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability and proliferation. In a typical experiment, non-human cell lines would be cultured in microtiter plates and exposed to a range of concentrations of the test compound. After a specified incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which can be dissolved and quantified by measuring the absorbance at a specific wavelength. A decrease in absorbance in treated cells compared to untreated controls would indicate a reduction in cell proliferation.

| Assay Component | Description | Example Parameter |

| Cell Line | A non-human cell line relevant to the potential mechanism of action. | Murine leukemia cells (L1210) |

| Compound Concentrations | A series of dilutions to determine a dose-response relationship. | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | The duration of exposure to the compound. | 48 hours |

| Detection Reagent | Reagent to measure cell viability. | MTT |

| Endpoint Measurement | The quantitative measure of cell proliferation. | Absorbance at 570 nm |

Enzyme Activity Measurement in Cell Lysates

To investigate the potential of this compound to modulate the activity of specific enzymes, measurements would be performed using cell lysates. Cells would first be treated with the compound or a vehicle control. Following treatment, the cells are lysed to release their intracellular contents, including enzymes. The lysate is then incubated with a substrate specific to the enzyme of interest. The rate of conversion of the substrate to a product, which can often be detected by a change in color or fluorescence, is measured over time. An alteration in the rate of product formation in the lysates from compound-treated cells compared to control cells would suggest that the compound affects the activity of the target enzyme.

| Step | Procedure | Purpose |

| 1. Cell Treatment | Expose cultured cells to this compound. | To allow the compound to interact with cellular components. |

| 2. Cell Lysis | Break open the cells to release intracellular contents. | To create a lysate containing the enzyme of interest. |

| 3. Enzyme Assay | Add a specific enzyme substrate to the lysate. | To initiate the enzymatic reaction. |

| 4. Detection | Measure the formation of the product over time. | To quantify the rate of enzyme activity. |

Investigation of Effects on Protein Degradation Pathways (e.g., Ntn hydrolases)

The influence of this compound on protein degradation pathways, such as those involving N-terminal nucleophile (Ntn) hydrolases, would be a key area of investigation. One approach is to use a cell-based reporter assay. In this system, a reporter protein (e.g., luciferase or green fluorescent protein) is fused to a degradation signal that is recognized by a specific proteolytic pathway. Cells expressing this reporter construct are then treated with the test compound. If the compound inhibits the degradation pathway, the reporter protein will accumulate, leading to an increase in the detectable signal (light or fluorescence). Conversely, if the compound enhances the degradation pathway, the signal will decrease. This provides a quantitative measure of the compound's effect on the targeted protein degradation machinery.

| Pathway Component | Method of Investigation | Expected Outcome for Inhibition |

| Ntn Hydrolase Activity | Cell-based reporter assay with a substrate protein. | Increased reporter signal. |

| Proteasome Function | Measurement of proteasome activity in cell lysates using a fluorogenic substrate. | Decreased fluorescence. |

| Autophagy | Monitoring the formation of autophagosomes by microscopy or western blotting for autophagy markers like LC3-II. | Altered levels of autophagy markers. |

Mechanistic Investigations of Biological Activity

Enzyme Kinetics and Mechanism of Inhibition

Enzyme kinetics studies are essential for characterizing the interaction between an inhibitor and its target enzyme. These studies provide quantitative measures of inhibitor potency and can reveal the mode of action, which is crucial for understanding its biological effects. Pyridine-containing compounds, in general, have been identified as inhibitors for a wide range of enzymes, underscoring the importance of such analyses. nih.gov

Inhibition constants are key metrics for quantifying the potency of an inhibitor. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. For instance, in the study of novel transforming growth factor-β (TGF-β) type 1 receptor inhibitors, the IC50 values were determined to quantify the potency of new pyrazole (B372694) derivatives. nih.gov

The inhibition constant (Ki) is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. It is independent of substrate concentration and provides a more direct comparison of the potency of different inhibitors.

To illustrate how such data is typically presented, a hypothetical data table for methyl N-(pyridin-4-ylcarbonyl)leucinate is shown below. It is important to note that this table is for illustrative purposes only and does not represent actual experimental data.

| Target Enzyme | Inhibitor | IC50 (nM) | Ki (nM) |

| Hypothetical Kinase 1 | This compound | 150 | 75 |

| Hypothetical Protease A | This compound | 800 | 400 |

This table is a hypothetical representation.

Determining the kinetic mode of inhibition reveals how an inhibitor interacts with the enzyme and its substrate. This is typically achieved by measuring enzyme reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods such as Lineweaver-Burk plots.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In this mode, the apparent Km of the substrate increases, while the Vmax remains unchanged.

Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event reduces the catalytic activity of the enzyme without affecting substrate binding. Consequently, the Vmax decreases, while the Km remains the same.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. In this case, both the Vmax and Km decrease.

Understanding the mode of inhibition is crucial for drug development. For example, the binding mode of histone deacetylase inhibitors has been studied to understand their interaction with the enzyme's catalytic core. nih.gov

Inhibition can be either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be removed, restoring enzyme activity. Irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to permanent inactivation.

The reversibility of inhibition can be assessed using methods such as dialysis or rapid dilution assays. In these experiments, the enzyme-inhibitor complex is diluted, and the recovery of enzyme activity is monitored over time. A return of activity suggests reversible inhibition, while a lack of recovery indicates irreversible inhibition.

Target Engagement Studies in Biological Systems

While enzyme kinetics provide detailed information about inhibitor-enzyme interactions in vitro, it is crucial to confirm that the compound interacts with its intended target in a more complex biological environment, such as in living cells.

Binding assays directly measure the interaction between a compound and its target protein. These assays can be performed with purified proteins or receptors. Various techniques are employed, including radioligand binding assays, fluorescence polarization, and surface plasmon resonance. These methods can provide quantitative data on binding affinity (such as the dissociation constant, Kd).

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells and tissues. The principle behind CETSA is that the binding of a ligand (such as a drug) to its target protein increases the protein's thermal stability.

The experimental workflow involves treating cells with the compound of interest, followed by heating the cell lysate to various temperatures. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting. A shift in the melting curve of the protein in the presence of the compound indicates direct binding. CETSA has been successfully used to validate the engagement of drugs with their protein targets in complex cellular environments.

Structure-Activity Relationship (SAR) Analysis from Experimental Data

A critical aspect of drug discovery and development is the understanding of how the chemical structure of a compound influences its biological activity. This is typically achieved through systematic medicinal chemistry efforts where analogs of a lead compound are synthesized and evaluated in biological assays.

Identification of Pharmacophoric Features for Desired Biological Effects

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. The identification of the pharmacophore for this compound would require computational modeling studies in conjunction with experimental data from a range of active and inactive analogs. Key pharmacophoric features would likely include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers. For example, the pyridine (B92270) nitrogen may act as a hydrogen bond acceptor, while the isobutyl side chain of leucine (B10760876) could provide a key hydrophobic interaction with a biological target.

Investigation of Cellular Pathways Affected by the Compound

Understanding how a compound affects cellular pathways is crucial for elucidating its mechanism of action and potential therapeutic applications.

Enzyme Activity Modulation within Cells

To determine if this compound modulates the activity of specific enzymes, a variety of in vitro and in cellulo assays would be necessary. This could involve screening the compound against a panel of enzymes, such as kinases, proteases, or metabolic enzymes, to identify any inhibitory or activating effects. Subsequent detailed kinetic studies would be required to characterize the nature of any observed enzyme modulation.

Future Directions and Potential Academic Applications

Development of Advanced Synthetic Routes for Analogues

The synthesis of methyl N-(pyridin-4-ylcarbonyl)leucinate and its analogues can be approached through various modern organic chemistry methodologies. The core structure, an N-acyl amino acid ester, is typically formed via an amide bond formation between a carboxylic acid and an amine. In this case, isonicotinic acid (pyridine-4-carboxylic acid) and methyl leucinate would be the key starting materials.

Advanced synthetic routes could focus on improving efficiency, yield, and stereochemical control, as well as facilitating the generation of a diverse library of analogues. Key areas for exploration include:

Catalytic Amide Bond Formation: Moving beyond traditional stoichiometric coupling reagents, the use of catalytic methods for amide synthesis is a greener and more atom-economical approach. This could involve the use of boronic acid-based catalysts or other novel catalytic systems that enable direct amidation under mild conditions.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved reaction control, enhanced safety, and the potential for rapid analogue synthesis. A flow-based process for the acylation of methyl leucinate with an activated pyridine-4-carboxylic acid derivative could be developed for efficient library production.

Enzymatic Synthesis: Biocatalysis, utilizing enzymes such as lipases or proteases, can offer high chemo- and stereoselectivity in amide bond formation. The exploration of specific enzymes that can catalyze the N-acylation of leucine (B10760876) methyl ester with a pyridine-based acyl donor would be a novel and environmentally friendly synthetic strategy.

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Potential Advantages | Potential Challenges |

| Catalytic Amidation | High atom economy, reduced waste, milder reaction conditions. | Catalyst development and optimization may be required. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Initial setup costs and optimization of flow parameters. |

| Enzymatic Synthesis | High stereoselectivity, environmentally benign, mild conditions. | Enzyme stability and substrate scope may be limited. |

Exploration of Alternative Biological Targets based on Structural Homology

Given the nascent stage of research into this compound, exploring its potential biological targets can be guided by the known activities of its structural components: the pyridine-4-carboxamide and the N-acyl leucine moieties.

The pyridine (B92270) carboxamide scaffold is a well-established pharmacophore present in numerous biologically active compounds. nih.govnih.govasm.orgnih.govnih.govnih.govtandfonline.com For instance, various pyridine carboxamide derivatives have been investigated as inhibitors of enzymes such as urease and succinate dehydrogenase, and have shown potential as anti-tubercular and antifungal agents. nih.govnih.govnih.gov

The N-acyl amino acid motif is also of significant biological interest. N-acyl amino acids are a class of endogenous signaling molecules with diverse physiological roles. nih.govnih.govmdpi.comnih.govlonglabstanford.orgresearchgate.netresearchgate.net They have been shown to interact with a variety of targets, including G protein-coupled receptors (GPCRs) and ion channels. nih.govnih.gov For example, N-acetyl-L-leucine has shown promise in the treatment of neurological disorders. nih.govnih.govnnpdf.orgyoutube.com

Based on this structural homology, potential alternative biological targets for this compound could include:

Enzymes involved in metabolic pathways: Such as those targeted by other pyridine carboxamides.

Neurological receptors and channels: Given the neuroprotective effects observed with N-acyl leucine derivatives. nih.govnih.govnnpdf.orgyoutube.com

G protein-coupled receptors (GPCRs): A common target for N-acyl amino acids. nih.govnih.gov

Design and Synthesis of Prodrugs for Enhanced Delivery to Specific Biological Compartments

Prodrug strategies are often employed to improve the pharmacokinetic properties of a parent drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the methyl ester itself can be considered a prodrug of the corresponding carboxylic acid, which may be the active form.

Further prodrug modifications could be designed to enhance delivery to specific biological compartments, such as the central nervous system (CNS) or cancer cells. Amino acid ester prodrugs are a well-established strategy to improve drug delivery, often utilizing endogenous transporters. researchgate.netnih.govnih.gov

Potential prodrug strategies for this compound could involve:

Modification of the Ester Group: Replacing the methyl group with other alkyl or aryl groups to modulate lipophilicity and enzymatic cleavage rates.

Targeting Specific Transporters: Incorporating moieties that are recognized by transporters expressed on the target cells or tissues. For example, linking the molecule to another amino acid to create a dipeptide-like structure could facilitate transport via peptide transporters. nih.gov

Redox-Activated Prodrugs: For targeting specific environments, such as the brain, a prodrug could be designed to be activated by the local redox environment. mdpi.com

Application as a Chemical Probe for Biological Research

A chemical probe is a small molecule that is used to study a specific biological target or pathway. This compound, or a close analogue, could be developed into a chemical probe to investigate novel biological processes. N-acyl amino acids, in general, are considered valuable tools for probing new pharmacological targets. nih.govnih.gov

To be an effective chemical probe, the molecule should ideally possess:

High Potency and Selectivity: It should interact with its intended target with high affinity and minimal off-target effects.

A "Handle" for Modification: The structure should allow for the attachment of reporter groups, such as fluorescent tags or biotin, without significantly affecting its biological activity. This would enable visualization and pull-down experiments.

Known Mechanism of Action: A clear understanding of how the probe interacts with its target is crucial for interpreting experimental results.

The pyridine ring and the leucine side chain of this compound offer potential sites for chemical modification to introduce such handles. For instance, a functional group could be introduced on the pyridine ring or the isobutyl side chain of leucine.

Integration into Fragment-Based Drug Discovery Programs (Academic Setting)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. wikipedia.orgdrugdiscoverychemistry.comacs.orgfrontiersin.orgdrughunter.comacs.orgnih.govdundee.ac.uk The pyridine and N-acyl leucine moieties of this compound represent valuable fragments that could be included in academic fragment screening libraries.

Pyridine Fragments: The pyridine ring is a common and privileged fragment in drug discovery due to its ability to form various favorable interactions with protein targets, including hydrogen bonds and π-stacking. nih.govnih.govresearchgate.net

Leucine-derived Fragments: Amino acid-derived fragments can provide key interactions within protein binding pockets and can serve as starting points for growing into more potent inhibitors.

By screening these fragments against a variety of biological targets, it may be possible to identify novel starting points for drug discovery programs. The structural information gained from how these fragments bind can then be used to design larger, more potent molecules, potentially leading back to analogues of this compound with optimized activity.

Further Computational Studies on Mechanism and Selectivity

Computational chemistry provides powerful tools to investigate the potential mechanism of action and selectivity of a molecule like this compound at an atomic level. researchgate.netresearchgate.nettandfonline.commdpi.comresearchgate.net

Molecular Docking: This technique can be used to predict the binding mode of the compound to the active site of potential biological targets identified through homology modeling or other methods. This can help to prioritize targets for experimental validation.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to understand the stability of the binding and the key interactions that contribute to affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of analogues with varying biological activity is synthesized, QSAR models can be developed to correlate the structural features of the molecules with their activity. This can guide the design of more potent compounds.

These computational approaches can provide valuable hypotheses to guide future experimental work, accelerating the exploration of the therapeutic potential of this compound and its analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.